molecular formula C26H37NO3 B1237170 Fesoterodine CAS No. 286930-02-7

Fesoterodine

カタログ番号 B1237170
CAS番号: 286930-02-7
分子量: 411.6 g/mol
InChIキー: DCCSDBARQIPTGU-HSZRJFAPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fesoterodine is an antimuscarinic drug used to treat bladder problems, including neurogenic detrusor overactivity and symptoms of an overactive bladder, such as incontinence (loss of bladder control), a strong need to urinate right away, or a frequent need to urinate .


Synthesis Analysis

The synthesis of Fesoterodine involves the reaction between N, N diisopropyl acrylamide and methyl 3-bromo-4-methoxybenzoate leading to the formation of an intermediate B, which is further esterified to obtain Fesoterodine .


Molecular Structure Analysis

Fesoterodine has a molecular formula of C26H37NO3. Its molecular weight is 411.577 Da and its monoisotopic mass is 411.277344 Da .


Chemical Reactions Analysis

Fesoterodine is a prodrug that is rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exhibits antimuscarinic activity .


Physical And Chemical Properties Analysis

Fesoterodine has a density of 1.0±0.1 g/cm3, a boiling point of 518.9±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C .

科学的研究の応用

Treatment of Overactive Bladder (OAB)

Fesoterodine has been shown to be effective in treating symptoms of OAB. Clinical trials have demonstrated significant improvement in OAB symptoms with Fesoterodine compared to placebo . Its once-daily dosing regime and the flexibility to increase the dose make it a convenient option for patients.

Comparison with Other Antimuscarinics

In head-to-head trials, Fesoterodine 8 mg showed superior efficacy over Tolterodine extended release (ER) 4 mg in reducing urge urinary incontinence (UUI) episodes . This suggests that Fesoterodine may be more effective than some other antimuscarinics for certain OAB symptoms.

Impact on Health-Related Quality of Life (HR-QOL)

Fesoterodine’s impact on HR-QOL was evaluated in a post hoc analysis of pooled data from phase III trials. Improvements were noted across several domains, including severity/coping, emotions, and social limitations, indicating a positive effect on patients’ quality of life .

On-Demand Use in Non-Neurogenic OAB

A novel approach to using Fesoterodine is its on-demand application. A study compared on-demand and continuous use of Fesoterodine 4 mg, finding similar efficacy with fewer adverse events for on-demand usage . This could lead to more personalized treatment plans for OAB patients.

Efficacy in Different Dosages

Various dosages of Fesoterodine have been explored to determine the optimal balance between efficacy and side effects. Studies have confirmed the superiority of 8 mg Fesoterodine compared with lower doses, providing evidence for dose-dependent efficacy .

Safety and Tolerability

Fesoterodine has been systematically reviewed for safety and tolerability in randomized control trials (RCTs). The most common side effect reported is dry mouth, but overall, the drug is considered safe and well-tolerated by patients with OAB .

Cognitive Effects

Concerns about cognitive dysfunction as a side effect of antimuscarinics have been addressed in studies involving Fesoterodine. Research indicates that extended-release formulations like Fesoterodine may have a lower risk of cognitive side effects compared to immediate-release formulations .

Long-Term Clinical Trials

Long-term clinical trials spanning 8 to 12 weeks have been conducted to assess the sustained efficacy of Fesoterodine. These trials have consistently shown that Fesoterodine fulfills the requirements of an ideal antimuscarinic agent for many patients, with effective symptom relief and minimal side effects .

作用機序

Target of Action

Fesoterodine primarily targets muscarinic receptors , which play a crucial role in the contraction of urinary bladder smooth muscle . These receptors are part of the cholinergic system and are involved in various physiological functions, including the regulation of heart rate, smooth muscle contraction, and glandular secretion.

Biochemical Pathways

The primary biochemical pathway involved in the action of Fesoterodine is the cholinergic pathway . In this pathway, acetylcholine binds to muscarinic receptors to mediate various physiological responses, including bladder contraction . By acting as a competitive antagonist at these receptors, Fesoterodine disrupts this pathway, leading to decreased bladder contraction .

Pharmacokinetics

Fesoterodine exhibits favorable pharmacokinetic properties for once-daily dosing . After oral administration, it is well absorbed and rapidly and extensively hydrolyzed by nonspecific esterases to its active metabolite, 5-hydroxymethyl tolterodine . This active metabolite is responsible for the antimuscarinic activity of Fesoterodine . The systemic exposure to 5-hydroxymethyl tolterodine increases proportionally with dose .

Action Environment

The action of Fesoterodine can be influenced by various environmental factors. For instance, the presence of food can increase the active metabolite of Fesoterodine’s AUC (Area Under the Curve) by approximately 19% and Cmax (maximum serum concentration) by 18% . Additionally, the drug’s efficacy can be affected by the patient’s metabolic status. For example, systemic exposure to 5-hydroxymethyl tolterodine is about 2-fold higher in poor metabolizers compared with extensive metabolizers .

Safety and Hazards

Fesoterodine can cause blurred vision, dizziness, and drowsiness. It may also cause serious side effects such as severe stomach pain or constipation, a weak stream of urine, or trouble emptying your bladder .

将来の方向性

The dosage of Fesoterodine may occasionally be changed by your doctor. It should be taken with liquid, with or without food. The tablet should be swallowed whole and not crushed, chewed, or broken .

Relevant Papers

  • “On-demand use of fesoterodine: a new paradigm for extended release antimuscarinics” discusses the comparison of on-demand and continuous use of Fesoterodine 4 mg concerning efficacy and adverse effects .
  • “Population Pharmacokinetic and Pharmacodynamic Modeling of Fesoterodine in Pediatric Patients with Neurogenic Detrusor Overactivity” presents the population pharmacokinetics of 5-hydroxymethyl tolterodine (5-HMT, the active metabolite of fesoterodine) and its pharmacokinetic/pharmacodynamic relationship in pediatric patients with OAB or NDO following administration of fesoterodine .

特性

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCSDBARQIPTGU-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80182853
Record name Fesoterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fesoterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Highly soluble
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Fesoterodine, once converted to its active metabolite, 5-hydroxymethyltolterodine, acts as a competitive antagonists at muscarinic receptors. This results in the inhibition of bladder contraction, decrease in detrusor pressure, and an incomplete emptying of the bladder.
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

286930-02-7, 286930-03-8
Record name Fesoterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286930-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fesoterodine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286930027
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06702
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fesoterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80182853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2- methyl-,2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4- (hydroxymethyl)phenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FESOTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/621G617227
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fesoterodine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015648
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fesoterodine
Reactant of Route 2
Reactant of Route 2
Fesoterodine
Reactant of Route 3
Fesoterodine
Reactant of Route 4
Reactant of Route 4
Fesoterodine
Reactant of Route 5
Reactant of Route 5
Fesoterodine
Reactant of Route 6
Fesoterodine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。